molecular formula C14H21NO3 B5740252 1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine

1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine

Cat. No. B5740252
M. Wt: 251.32 g/mol
InChI Key: LRWNVTZFRWJIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as MDPV, which stands for Methylenedioxypyrovalerone. MDPV belongs to the class of cathinones, which are synthetic compounds that are structurally similar to the psychoactive component of the khat plant. In recent years, MDPV has been studied for its potential as a treatment for various medical conditions, including depression, anxiety, and addiction.

Mechanism of Action

MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a key role in regulating mood and behavior. By inhibiting the reuptake of these neurotransmitters, MDPV increases their availability in the brain, which can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
MDPV has been shown to have various biochemical and physiological effects. For example, MDPV has been shown to increase dopamine release in the brain, which can lead to feelings of euphoria and increased motivation. Additionally, MDPV has been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

MDPV has several advantages as a research tool. For example, MDPV is relatively easy to synthesize and can be obtained in large quantities. Additionally, MDPV has a well-defined mechanism of action, which makes it a useful tool for studying the role of neurotransmitters in various medical conditions. However, MDPV also has limitations as a research tool. For example, MDPV has been shown to have significant side effects, particularly at high doses. Additionally, MDPV has a high potential for abuse, which can make it difficult to use in research studies.

Future Directions

There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic properties and reduced side effects. Another area of interest is the development of new methods for synthesizing MDPV that are more efficient and environmentally friendly. Additionally, future research could focus on the potential use of MDPV in combination with other therapies for the treatment of various medical conditions. Overall, MDPV has significant potential as a research tool and as a potential treatment for various medical conditions.

Synthesis Methods

MDPV can be synthesized using various methods, including the Leuckart reaction, which involves the reduction of ketones using formic acid and ammonium formate. Another method involves the use of pyrrolidine as a starting material, which is then reacted with 2,6-dimethoxyphenol and ethyl bromide to produce MDPV.

Scientific Research Applications

MDPV has been studied extensively for its potential therapeutic properties. One study found that MDPV has antidepressant effects in animal models of depression. Another study found that MDPV can reduce anxiety-like behavior in rats. Additionally, MDPV has been studied for its potential as a treatment for addiction, particularly in relation to cocaine addiction. These studies suggest that MDPV may have a role to play in the treatment of various medical conditions.

properties

IUPAC Name

1-[2-(2,6-dimethoxyphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-6-5-7-13(17-2)14(12)18-11-10-15-8-3-4-9-15/h5-7H,3-4,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWNVTZFRWJIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196308
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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